4-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
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Overview
Description
4-Chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H9Cl3N2OS. It is a derivative of benzamide and contains both chloro and carbamothioyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,5-dichloroaniline in the presence of a thiocyanate source. The reaction is carried out in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as an antitubercular and anti-inflammatory agent.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can form chelates with metal ions, which may contribute to its biological activity. Additionally, its ability to inhibit certain enzymes or disrupt cellular processes may underlie its medicinal properties .
Comparison with Similar Compounds
- 2-Chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: 4-Chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-12-7-10(16)5-6-11(12)17/h1-7H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJOPIFJPCCIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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